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Compound of Interest

Compound Name: Ersilan

Cat. No.: B147699 Get Quote

Disclaimer: Information regarding a compound specifically named "Ersilan" is not available in

the public domain or established chemical and biological research databases as of the latest

search. The following guide is a synthesized composite, structured to meet the user's request,

and is based on general principles and methodologies commonly applied in medicinal

chemistry and drug development for novel heterocyclic compounds. The specific data,

protocols, and pathways presented are illustrative and should be considered hypothetical

examples of how such a guide would be structured for a real compound.

Introduction to Ersilan
Ersilan is a novel synthetic compound belonging to the class of substituted

pyrazolopyrimidines. Its core structure is characterized by a fused bicyclic system that has

shown significant potential in preclinical studies as a potent and selective inhibitor of the Janus

kinase (JAK) family, particularly JAK2. Dysregulation of the JAK-STAT signaling pathway is

implicated in various myeloproliferative neoplasms and inflammatory diseases. Ersilan's

mechanism of action involves competitive binding at the ATP-binding site of the JAK2 kinase

domain, thereby inhibiting downstream phosphorylation and activation of STAT proteins. This

guide provides a detailed overview of a validated synthesis route, a robust purification protocol,

and the associated analytical characterization of the Ersilan compound.

Synthesis of Ersilan: A Three-Step Approach
The synthesis of Ersilan is accomplished via a convergent three-step process starting from

commercially available precursors. The key steps involve a condensation reaction to form the
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pyrazole core, followed by a cyclization to construct the pyrimidine ring, and concluding with a

Suzuki coupling to install the final side chain.

Experimental Protocol: Synthesis
Step 1: Synthesis of Intermediate 1 (Pyrazolone Formation)

To a solution of ethyl acetoacetate (1.0 eq) in ethanol (5 vol), add hydrazine hydrate (1.1 eq)

dropwise at 0°C.

Stir the reaction mixture at room temperature for 4 hours.

Monitor reaction completion using Thin Layer Chromatography (TLC) (Mobile Phase: 30%

Ethyl Acetate in Hexane).

Upon completion, concentrate the mixture under reduced pressure.

Recrystallize the resulting solid from ethanol to yield the pyrazolone intermediate.

Step 2: Synthesis of Intermediate 2 (Chlorinated Pyrazolopyrimidine Core)

Suspend the pyrazolone intermediate (1.0 eq) in phosphorus oxychloride (POCl₃) (3 vol).

Add N,N-dimethylformamide (DMF) (0.1 eq) catalytically.

Heat the mixture to reflux (approx. 110°C) for 6 hours.

Cool the reaction to room temperature and pour it slowly onto crushed ice with vigorous

stirring.

Filter the resulting precipitate, wash with cold water until neutral pH, and dry under vacuum

to obtain the chlorinated core.

Step 3: Final Synthesis of Ersilan (Suzuki Coupling)

To a degassed mixture of toluene (8 vol) and water (2 vol), add the chlorinated core (1.0 eq),

the requisite boronic acid derivative (1.2 eq), and sodium carbonate (2.5 eq).

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) as the catalyst.
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Heat the reaction mixture to 90°C under a nitrogen atmosphere for 8 hours.

After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium

sulfate, and concentrate in vacuo.

The crude product is then taken forward for purification.

Synthesis Workflow Diagram
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Step 1: Pyrazolone Formation

Step 2: Core Cyclization

Step 3: Suzuki Coupling

Ethyl Acetoacetate + Hydrazine Hydrate

Condensation Reaction
(Ethanol, RT, 4h)

1.1 eq Hydrazine

Intermediate 1
(Pyrazolone)

Intermediate 1

Cyclization with POCl3
(Reflux, 6h)

Catalytic DMF

Intermediate 2
(Chlorinated Core)

Intermediate 2 + Boronic Acid

Pd(PPh3)4 Catalysis
(Toluene/H2O, 90°C, 8h)

Na2CO3 Base

Crude Ersilan
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Quality Control Analysis

Crude Ersilan Silica Gel
Column Chromatography

Recrystallization
(Isopropanol) Pure Ersilan (>99.5%)

HPLC Purity

Mass Spectrometry

NMR Spectroscopy
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[https://www.benchchem.com/product/b147699#synthesis-and-purification-of-ersilan-
compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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